

# SCAL-266 Experimental Protocol for In-Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SCAL-266  |           |
| Cat. No.:            | B12379429 | Get Quote |

Disclaimer: Initial searches for "SCAL-266" did not yield specific results. However, extensive information was found for two similarly named experimental agents: TAS266 and ST266. It is highly probable that "SCAL-266" is a typographical error. This document provides detailed application notes and protocols for both TAS266 and ST266 to ensure a comprehensive response.

## **Part 1: TAS266**

Compound Name: TAS266

Description: TAS266 is a novel, agonistic tetravalent Nanobody® that targets the Death Receptor 5 (DR5).[1][2][3] A Nanobody is a therapeutic protein based on single, high-affinity heavy chain domain antibodies.[4] The tetravalent structure of TAS266, with four single-chain antibodies specific to DR5, allows for potent activation of the receptor.[1] Preclinical studies demonstrated that TAS266 was more potent at inducing cell death than a cross-linked DR5 antibody or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][3][4][5]

Therapeutic Area: Oncology (Advanced Solid Tumors)

## **Mechanism of Action & Signaling Pathway**

TAS266 exerts its anti-tumor effect by binding to and activating DR5, a cell surface receptor belonging to the tumor necrosis factor (TNF)-receptor superfamily.[1][6] This binding initiates the extrinsic apoptosis pathway. The multivalent nature of TAS266 allows for efficient clustering



# Methodological & Application

Check Availability & Pricing

of DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex, in turn, activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis) in tumor cells that express DR5.[1][5]





Click to download full resolution via product page

Caption: TAS266 signaling pathway leading to apoptosis.



## **In-Vivo Preclinical Studies**

Preclinical evaluation of TAS266 involved tumor xenograft models to assess its anti-tumor efficacy.[4][5] These studies demonstrated that TAS266 could elicit tumor regressions, even with a single dose, and showed superior activity compared to other DR5 agonists.[4][5]

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of TAS266 in a human tumor xenograft mouse model.

#### 1. Cell Culture and Animal Model:

- Human cancer cell lines expressing DR5 (e.g., pancreatic, colon) are cultured under standard conditions.
- Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

#### 2. Tumor Implantation:

- A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
- Tumor growth is monitored regularly using calipers.

#### 3. Treatment Administration:

- Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
- TAS266 is administered intravenously at various dose levels.
- The control group receives a vehicle control.

#### 4. Efficacy Assessment:

- Tumor volume is measured at regular intervals throughout the study.
- Animal body weight and general health are monitored as indicators of toxicity.
- At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

## **Clinical Trial Data**



A Phase I clinical trial of TAS266 was initiated in adult patients with advanced solid tumors.[3] However, the study was terminated early due to unexpected hepatotoxicity.[3][7]

| Dose Level | Number of Patients | Key Findings                                                 | Adverse Events                                |
|------------|--------------------|--------------------------------------------------------------|-----------------------------------------------|
| 3 mg/kg    | 4                  | Grade ≥3 elevations in AST and/or ALT in 3 of 4 patients.[3] | Significant but reversible hepatotoxicity.[3] |

The hepatotoxicity was potentially linked to the high potency of TAS266 and pre-existing antibodies that could bind to the drug, possibly leading to enhanced DR5 clustering and apoptosis in hepatocytes.[8]

## Part 2: ST266

Compound Name: ST266

Description: ST266 is a non-cellular, complex biological product, also known as a secretome, derived from the proprietary culture of Amnion-derived Multipotent Progenitor (AMP) cells.[9] [10] It is composed of hundreds of biologically active molecules, including growth factors and cytokines, at low physiological concentrations.[10]

Therapeutic Areas: Necrotizing Enterocolitis, Optic Neuritis, Corneal Epithelial Defects, and other inflammatory and degenerative conditions.

# **Mechanism of Action & Signaling Pathways**

The mechanism of action of ST266 is multifactorial and involves the simultaneous modulation of multiple cellular pathways to promote healing, reduce inflammation, and protect cells from damage.[10][11] Key reported mechanisms include:

- Anti-inflammatory effects: ST266 can modulate the inflammatory response by decreasing pro-inflammatory cytokines.[11] In the context of necrotizing enterocolitis, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling.[12]
- Neuroprotection: ST266 has demonstrated neuroprotective effects by reducing oxidative stress and promoting cell survival.[10] This is partly attributed to the activation of the SIRT1



and pAKT signaling pathways.[10][13][14]

 Cellular Restoration and Healing: ST266 supports cellular homeostasis, reduces apoptosis, and promotes cell proliferation and wound healing.[10][11]



Click to download full resolution via product page

Caption: Key signaling pathways modulated by ST266.

## **In-Vivo Preclinical Studies**

ST266 has been evaluated in various preclinical models, demonstrating its therapeutic potential.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model for Optic Neuritis

Objective: To assess the neuroprotective effects of intranasally administered ST266 on retinal ganglion cells (RGCs) and the optic nerve in a model of multiple sclerosis-induced optic neuritis.[9][15]







- 1. EAE Induction:
- Chronic EAE is induced in mice (e.g., C57BL/6J) as previously described in the literature.[9]
- 2. Treatment Administration:
- Mice are treated daily with intranasal administration of ST266 or a vehicle control.[9] This route of administration allows for bypassing the blood-brain barrier and direct delivery to the central nervous system and optic nerve.[10]
- 3. Assessment of Visual Function and Pathology:
- Visual function can be assessed using methods such as optokinetic response (OKR).[9]
- At the end of the study, retinas are isolated, and RGCs are counted to determine cell survival.[9][15]
- Optic nerves are assessed for inflammation and demyelination through histological analysis.
   [9][15]

Experimental Workflow: EAE In-Vivo Study





Click to download full resolution via product page

Caption: Experimental workflow for ST266 in an EAE mouse model.

Quantitative Data from Preclinical Studies



| Model                                        | Treatment | Key Outcome                                | Result                                                   | Reference |
|----------------------------------------------|-----------|--------------------------------------------|----------------------------------------------------------|-----------|
| EAE Optic<br>Neuritis                        | ST266     | Retinal Ganglion<br>Cell (RGC)<br>Survival | Significantly improved RGC survival compared to vehicle. | [9][15]   |
| EAE Optic<br>Neuritis                        | ST266     | Optic Nerve<br>Demyelination               | Reduced optic<br>nerve<br>demyelination.                 | [9][15]   |
| Necrotizing Enterocolitis (Mouse and Piglet) | ST266     | Prevention and<br>Treatment of<br>NEC      | ST266 prevented<br>and treated<br>experimental<br>NEC.   | [12]      |

# **Clinical Trial Information**

ST266 is being evaluated in a Phase 1-2 clinical trial for the treatment of necrotizing enterocolitis in infants. The primary objective is to determine the safety and tolerability of two dose levels (0.5 mL/kg and 1.0 mL/kg) administered intravenously. A secondary objective is to assess preliminary efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Facebook [cancer.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]

## Methodological & Application





- 6. DR5-targeting Tetrameric Nanobody Agonist TAS266 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2017011837A2 Multivalent and multispecific dr5-binding fusion proteins Google Patents [patents.google.com]
- 9. Neuroprotection mediated by ST266 requires full complement of proteins secreted by amnion-derived multipotent progenitor cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Therapeutic Potential of ST266 Against Numerous Diseases Including COVID-19 | Technology Networks [technologynetworks.com]
- 11. noveome.com [noveome.com]
- 12. The administration of amnion-derived multipotent cell secretome ST266 protects against necrotizing enterocolitis in mice and piglets PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploratory Phase II Multicenter, Open-Label, Clinical Trial of ST266, a Novel Secretome for Treatment of Persistent Corneal Epithelial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noveome Publishes Data Demonstrating Anti-Inflammatory Activity Of ST266 In A Preclinical Model Of Optic Neuritis BioSpace [biospace.com]
- 15. noveome.com [noveome.com]
- To cite this document: BenchChem. [SCAL-266 Experimental Protocol for In-Vivo Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379429#scal-266-experimental-protocol-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com